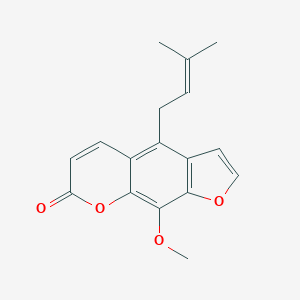
Alloimperatorin methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is a complex organic compound with the molecular formula C17H16O5. It is known for its unique structure, which includes a furobenzopyran core with methoxy and methylbutenyl substituents. This compound is also referred to by several other names, including Ammidin, Imperatorin, and Marmelosin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- typically involves multiple steps. One common method starts with phloroglucinol and ethyl propiolate, which undergo etherification, iodination, Pechmann condensation, coupling reaction, hydrolysis, and decarboxylation . These reactions are carried out under normal pressure with mild conditions and relatively simple post-treatment processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Biological Activities
1. Antimicrobial Activity
Research indicates that alloimperatorin methyl ether exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. This property is particularly valuable in developing new antimicrobial agents amid rising antibiotic resistance.
2. Antioxidant Properties
The compound has shown potential as an antioxidant, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Urease Inhibition
A notable application of this compound is its role as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of this enzyme can be beneficial in treating conditions such as urinary tract infections and certain types of kidney stones .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Urease Inhibition
In another investigation, the urease inhibitory activity of this compound was assessed using enzymatic assays. The findings revealed that the compound effectively reduced urease activity, highlighting its therapeutic potential in managing related health conditions .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ammidin
- Imperatorin
- Marmelosin
- Pentosalen
- 8-Isopentenyloxypsoralene
Uniqueness
7H-Furo3,2-gbenzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)- is unique due to its specific substituents and structural configuration.
Propiedades
Número CAS |
10523-54-3 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
9-methoxy-4-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-10(2)4-5-11-12-6-7-14(18)21-16(12)17(19-3)15-13(11)8-9-20-15/h4,6-9H,5H2,1-3H3 |
Clave InChI |
IJGVCIJASVIUAA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
SMILES canónico |
CC(=CCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















